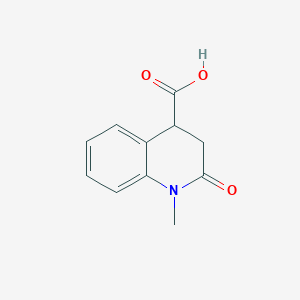

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKRBJBCJOYSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585425 | |

| Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14271-45-5 | |

| Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Initial Condensation and Functionalization

Isatin undergoes base-mediated condensation with acetone in aqueous alkaline conditions (25–35°C, 5–15 hours) to form 2-toluquinoline-4-carboxylic acid. This intermediate is subsequently treated with phenyl aldehyde at 95–105°C, facilitating aldol-like condensation to produce 2-vinyl-4-quinoline carboxylic acid monohydrate. The reaction’s regioselectivity is governed by the electron-withdrawing effect of the carboxylic acid group, directing substitution to the ortho position.

Oxidation and Decarboxylation

The vinyl group in 2-vinyl-4-quinoline carboxylic acid is oxidized using potassium permanganate and sodium hydroxide (35–45°C, 2–8 hours), yielding quinoline-2,4-dicarboxylic acid. Subsequent decarboxylation in refluxing m-xylene selectively removes the 2-carboxylic acid group, resulting in the target compound. This method achieves an overall yield of 40–50%, with scalability advantages for industrial production.

Regioselective Alkylation Strategies

Methylation patterns critically influence the pharmacological profile of tetrahydroquinolines. A study on analogous quinoline-3-carboxylates demonstrated that base strength dictates methylation sites (O- vs. N-alkylation).

S-Methylation and Subsequent Alkylation

Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate undergoes S-methylation with methyl iodide (CH₃I) in DMF using triethylamine, producing methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate in >80% yield. Subsequent N- or O-methylation requires stronger bases (e.g., NaH or K₂CO₃), with NaH favoring O-methylation (4-methoxy derivative) and prolonged heating (24 hours) increasing its predominance (Table 1).

Table 1: Influence of Base and Reaction Time on Methylation Regioselectivity

| Base | Reaction Time (h) | O-Methylation Yield (%) | N-Methylation Yield (%) |

|---|---|---|---|

| Triethylamine | 1 | 0 | 0 |

| NaH | 24 | 80–99 | 1–20 |

| K₂CO₃ | 24 | 70–85 | 5–15 |

Mechanistic Insights

The SN2 mechanism governs methylation, with polar aprotic solvents (e.g., DMF) enhancing nucleophilic attack. The electron-deficient quinoline nitrogen directs methyl iodide to the oxygen atom in the presence of strong bases, whereas weaker bases fail to deprotonate the hydroxyl group, stalling the reaction.

Cyclization of Propenylamino Benzoates

A pharmacomodulation study detailed the cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters to form 1-alkyl-3-aroyl-1,4-dihydroquinolin-4-ones. Although focused on dihydroquinolines, this method adapts to tetrahydroquinolines via hydrogenation.

Cyclization Conditions

Refluxing the propenylamino ester in a methanol/phenyl ether mixture (1:8 ratio) with sodium methanolate induces cyclization over 6–12 hours, achieving 70–85% yield. The Z-configuration of the propenyl group is essential for intramolecular cyclization, forming the six-membered quinoline ring.

Post-Cyclization Modifications

The resulting 1,4-dihydroquinoline undergoes N-alkylation with halogenoalkyl reagents in dry DMF using NaH as the base. For 1-methyl derivatives, methyl bromide (CH₃Br) at 90°C for 8–12 hours installs the methyl group with 60–75% efficiency.

Catalytic Decarboxylation Approaches

Decarboxylation of polycarboxylic quinoline precursors offers a streamlined route to monocarboxylic acids. The patent CN102924374A highlights the use of m-xylene under reflux (140–150°C) to decarboxylate quinoline-2,4-dicarboxylic acid, selectively removing the 2-carboxyl group. This method avoids harsh acidic conditions, preserving the tetrahydroquinoline core’s integrity.

Table 2: Decarboxylation Efficiency Under Varied Conditions

| Solvent | Temperature (°C) | Time (h) | Decarboxylation Yield (%) |

|---|---|---|---|

| m-Xylene | 145 | 6 | 85 |

| Toluene | 110 | 12 | 45 |

| DMF | 150 | 4 | 60 |

Comparative Analysis of Synthetic Routes

Each method balances yield, scalability, and operational complexity:

-

Isatin Route : High scalability but involves multiple purification steps.

-

Alkylation-Cyclization : Superior regiocontrol but requires stringent anhydrous conditions.

-

Decarboxylation : Efficient for late-stage functionalization but limited to specific precursors.

Table 3: Summary of Preparation Methods

| Method | Key Steps | Yield (%) | Scalability |

|---|---|---|---|

| Isatin Condensation | Condensation, oxidation | 40–50 | Industrial |

| Regioselective Alkylation | S-/N-Methylation | 60–80 | Laboratory |

| Propenylamino Cyclization | Cyclization, alkylation | 70–85 | Pilot-scale |

| Decarboxylation | Solvent-mediated decarboxylation | 85 | Versatile |

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone and tetrahydroquinoline moieties undergo oxidation under controlled conditions:

-

Mechanistic Insight : Oxidation typically proceeds via radical intermediates or electrophilic attack, with ring aromatization occurring through dehydrogenation .

Reduction Reactions

The ketone group and unsaturated bonds are susceptible to reduction:

-

Limitations : LiAlH₄ may over-reduce the carboxylic acid group unless protected.

Substitution Reactions

Electrophilic substitution occurs at the benzene ring’s activated positions (C5, C7, C8):

| Reagent | Position Modified | Product |

|---|---|---|

| HNO₃/H₂SO₄ (nitration) | C5 or C7 | Nitro derivatives |

| Br₂ in CHCl₃ | C8 | 8-Bromo-substituted analog |

-

Directing Effects : The electron-withdrawing carboxylic acid group deactivates the ring, favoring meta substitution relative to the ketone .

Cyclization and Ring Expansion

The compound participates in domino reactions to form polycyclic systems:

-

Key Study : A 2023 MDPI Molecules paper demonstrated cyclization with thiomorpholine to yield trans-fused bicyclic amides via O→N acyl migration .

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | SOCl₂/MeOH | Methyl ester (improved lipid solubility) |

| Amidation | EDC/NHS + primary amines | Amide derivatives (e.g., with benzylamine) |

-

Yield Optimization : Esterification achieves >80% yield under anhydrous conditions.

Domino Reaction Pathways

Multicomponent reactions enable rapid complexity generation:

| Process | Key Steps | Outcome |

|---|---|---|

| Reductive amination | Imine formation → cyclization | Angular-fused tricyclic compounds |

| Photocatalytic coupling | TiO₂/UV → acetaldehyde addition | Ethoxy-substituted THQ derivatives |

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its derivatives have shown promising activity against various diseases:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, modifications to the quinoline structure can enhance its efficacy against resistant bacterial strains.

- Anticancer Properties : Research has focused on the compound's potential as an anticancer agent. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is growing interest in the neuroprotective properties of this compound. It has been suggested that it may play a role in protecting neuronal cells from oxidative stress and neurodegenerative diseases.

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound makes it a valuable precursor for synthesizing functional materials:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance for applications in coatings and composites.

- Nanomaterials : Research has explored the use of this compound in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions can lead to the development of novel nanocomposites with applications in electronics and catalysis.

Biological Studies

Biochemical Research

The compound serves as an important tool in biochemical research:

- Enzyme Inhibition Studies : It has been used to study enzyme inhibition mechanisms, particularly in relation to metabolic pathways involving quinoline derivatives.

- Cell Signaling Pathways : Investigations into how this compound influences cell signaling pathways have provided insights into its potential roles in cellular processes such as proliferation and differentiation.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound for their antimicrobial efficacy. The results indicated that certain modifications significantly increased activity against Gram-positive bacteria compared to standard antibiotics.

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2023) demonstrated that a specific derivative exhibited selective toxicity towards breast cancer cells while sparing normal cells. The study highlighted the compound's potential as a lead candidate for further development into an anticancer drug.

Case Study 3: Neuroprotective Effects

In a study published in Neuroscience Letters, researchers found that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests its potential application in neurodegenerative disease therapies.

Mécanisme D'action

The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- CAS No.: 14271-45-5

- Molecular Formula: C₁₁H₁₁NO₃

- Structure: Features a tetrahydroquinoline backbone with a methyl group at position 1, a ketone at position 2, and a carboxylic acid at position 2.

Physicochemical Properties :

- The methyl group increases hydrophobicity compared to non-methylated analogs (e.g., 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, CAS 14179-84-1) .

- Molecular weight: 205.21 g/mol (vs. 191.18 g/mol for the non-methylated analog) .

Structural and Functional Comparison with Analogs

Core Backbone Variations

Substituent Effects on Bioactivity

- Carboxylic Acid vs. Esters/Amides : Free carboxylic acid at C4 enables ionic interactions (e.g., with enzymes or receptors), whereas esters/amides (e.g., methyl esters in ) may enhance bioavailability but require metabolic activation .

Activité Biologique

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 14271-45-5) is a compound recognized for its significant biological activities. It belongs to the class of tetrahydroquinolines, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- Melting Point : 171-176 °C

- Solubility : Slightly soluble in chloroform, DMSO, and ethyl acetate .

Antimicrobial Properties

Research indicates that tetrahydroquinoline derivatives exhibit notable antimicrobial activities. For instance, compounds similar to 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline have demonstrated efficacy against various bacterial strains. A study highlighted that certain derivatives possess broad-spectrum antibacterial properties, making them potential candidates for antibiotic development .

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. The mechanism of action is believed to involve the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Activity

Recent studies have pointed towards the neuroprotective properties of tetrahydroquinoline derivatives. These compounds are being investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's. The neuroprotective effects are attributed to their capacity to inhibit oxidative stress and apoptosis in neuronal cells .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study published in MDPI explored the antimicrobial properties of various tetrahydroquinoline derivatives, including this compound. It was found to be effective against Staphylococcus aureus and Escherichia coli strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxicity in Cancer Research : In another investigation focusing on the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that treatment with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline resulted in significant cell death at specific concentrations over a 48-hour period .

- Neuroprotection Studies : Research conducted on neuronal cell cultures indicated that treatment with this compound reduced markers of oxidative stress and apoptosis. This suggests a protective role against neurodegenerative processes associated with diseases like Alzheimer’s .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, and what are their key experimental considerations?

- Methodology : A common approach involves cyclization of substituted 1,2,3,4-tetrahydroquinoline precursors. For example, chloroacetyl derivatives reacted with AlCl₃ in 1,2-dichlorobenzene at 378 K yield the target compound, requiring precise temperature control and anhydrous conditions. Post-reaction, pH adjustment (e.g., to pH 10 with NaHCO₃) and purification via recrystallization (ethanol) are critical for isolating high-purity crystals .

- Key Data : Yield ~73%, with characterization by IR (1731 cm⁻¹ for C=O), MS (m/z 245 [M⁺]), and NMR (δ 1.15 ppm for CH₃) .

Q. How is structural elucidation of this compound performed, and what analytical techniques are prioritized?

- Methodology : X-ray crystallography resolves stereochemistry and intermolecular interactions (e.g., C–H⋯π and hydrogen bonding). NMR (¹H and ¹³C) confirms proton environments and isomer purity (e.g., distinguishing cis/trans configurations). IR and GC-MS validate functional groups and molecular weight .

- Example : Crystallographic data in shows centrosymmetric dimers linked by C–H⋯π interactions, with bond angles and distances within ±0.003 Å accuracy.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Avoid inhalation, skin contact, and eye exposure. Use PPE (gloves, goggles) and ensure ventilation. Storage requires airtight containers in dry, cool conditions. Spills should be neutralized with inert adsorbents (e.g., dry sand) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodology : Density Functional Theory (DFT) optimizes molecular geometry and calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Molecular docking (using software like AutoDock) evaluates binding affinities to biological targets (e.g., bacterial DNA gyrase for quinolone derivatives) .

- Case Study : Quinolone derivatives (structurally analogous) show antibacterial activity via topoisomerase inhibition. Computational models correlate substituent effects (e.g., methoxy groups) with enhanced binding .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during characterization?

- Approach : Cross-validate NMR and X-ray results. For example, if NMR suggests a cis-isomer but crystallography shows trans-configuration, re-examine sample purity or consider dynamic effects (e.g., tautomerism). Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Example : resolved cis-isomer purity via GC-MS and NMR, ruling out trans-contaminants.

Q. How is the compound’s antioxidant or biological activity assessed in vitro?

- Protocols :

- DPPH Assay : Measure radical scavenging activity at 517 nm.

- ORAC Assay : Quantify peroxyl radical inhibition using fluorescein decay kinetics.

- Antimicrobial Testing : Perform broth microdilution (MIC values) against model organisms (e.g., E. coli).

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Solutions : Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For racemic mixtures, employ resolution techniques (e.g., diastereomeric salt crystallization) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.